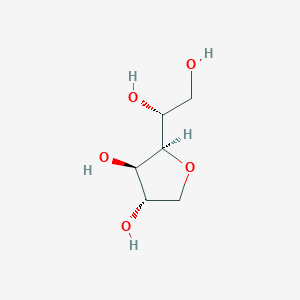

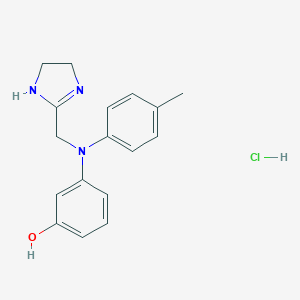

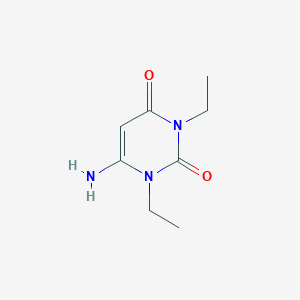

![molecular formula C₁₅H₂₃NO₂ B015652 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol CAS No. 144830-15-9](/img/structure/B15652.png)

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol

説明

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic compound that belongs to the family of phenols. It is an important research chemical that has been extensively studied for its potential applications in scientific research. DMHP has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.

科学的研究の応用

Pain Management

(-)-O-Desmethyl Tramadol is primarily recognized for its role in pain management . It acts as a central analgesic with a low affinity for opioid receptors, which makes it a potential alternative to traditional opioids. The M1 metabolite of tramadol, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug, suggesting its significant role in analgesia .

Anti-Doping Research

In the field of sports medicine, (-)-O-Desmethyl Tramadol is studied for its excretion patterns to improve the detection of prohibited substances in anti-doping controls. A study conducted by the World Anti-Doping Agency (WADA) focuses on the oral administration of tramadol to enhance the identification of these substances during doping tests .

Neuropathic Pain Treatment

Researchers are exploring (-)-O-Desmethyl Tramadol as a potential non-opioid treatment for neuropathic pain, which is often resistant to conventional treatments. This research is crucial as it aims to provide relief for a type of pain that is notoriously difficult to manage .

Bibliometric Analysis of Research Trends

A bibliometric analysis of global research productivity on tramadol has been conducted to evaluate the scientific output and citation impact. This study provides insights into the trends, contributions by different countries, and the most productive institutions in tramadol research .

Dependence and Abuse Potential Evaluation

There is ongoing research to clarify the abuse potential and safety profile of (-)-O-Desmethyl Tramadol. Studies are being conducted to understand the extent of dependence and to aid in determining the legal status of tramadol, given its controversial properties .

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the metabolism and excretion of (-)-O-Desmethyl Tramadol. These studies help in determining the appropriate dosages for therapeutic use and in predicting potential interactions with other medications .

作用機序

Target of Action

The primary targets of (-)-O-Desmethyl Tramadol are the mu-opioid receptors . These receptors play a crucial role in the analgesic effects of many opioids. The compound also inhibits the reuptake of noradrenaline and serotonin , neurotransmitters that play key roles in pain perception and mood regulation .

Mode of Action

(-)-O-Desmethyl Tramadol interacts with its targets through two main mechanisms. Firstly, it binds to mu-opioid receptors, acting as an agonist . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain . Secondly, (-)-O-Desmethyl Tramadol inhibits the reuptake of noradrenaline and serotonin . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .

Biochemical Pathways

The action of (-)-O-Desmethyl Tramadol primarily affects the opioidergic and monoaminergic pathways . By acting on mu-opioid receptors, it influences the opioidergic pathway, leading to analgesia . Its inhibition of noradrenaline and serotonin reuptake affects the monoaminergic pathway, which can modulate mood and further contribute to its analgesic effects .

Pharmacokinetics

The pharmacokinetics of (-)-O-Desmethyl Tramadol involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly and almost completely absorbed and transported to the liver for conversion to its active metabolite by cytochrome P450 family 2 subfamily D, polypeptide 6 (CYP2D6) . The rate of production of this metabolite is influenced by genetic variants of CYP2D6 . The compound’s bioavailability can be affected by factors such as its physicochemical properties, the pH of the medium, and the pK_a .

Result of Action

The molecular and cellular effects of (-)-O-Desmethyl Tramadol’s action include analgesia and potential neurotoxicity . Its binding to mu-opioid receptors and inhibition of noradrenaline and serotonin reuptake can lead to a decrease in pain perception . Studies have reported cellular atrophy, shrinkage, necrosis, and pyknosis in the hippocampal formation following exposure to tramadol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (-)-O-Desmethyl Tramadol. For instance, the presence of other drugs can affect its metabolism and action . Additionally, environmental pollutants can induce reactive oxygen species (ROS), which can alter lipids, proteins, and DNA, potentially affecting the compound’s action

特性

IUPAC Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

CAS RN |

144830-15-9 | |

| Record name | Desmetramadol, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETRAMADOL, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Does (-)-O-Desmethyltramadol exhibit any stereoselective interactions with its targets?

A1: While the research primarily focuses on the pharmacological differences between the enantiomers (+)- and (-)-O-Desmethyltramadol, specific details regarding stereoselective interactions of (-)-O-Desmethyltramadol with its targets are limited in the provided literature. Further research is necessary to elucidate this aspect.

Q2: What is the molecular formula and weight of (-)-O-Desmethyltramadol?

A2: The molecular formula of (-)-O-Desmethyltramadol is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q3: Is there information available on the material compatibility and stability of (-)-O-Desmethyltramadol under various conditions?

A3: The provided research papers primarily focus on the pharmacokinetics and pharmacodynamics of (-)-O-Desmethyltramadol. Information about its material compatibility and stability under various conditions is limited.

Q4: Does (-)-O-Desmethyltramadol possess any catalytic properties?

A4: (-)-O-Desmethyltramadol is not reported to possess catalytic properties. Its primary role is as a pharmacologically active metabolite of tramadol.

Q5: Have there been any computational studies on (-)-O-Desmethyltramadol?

A5: The provided research papers do not delve into computational studies or QSAR models for (-)-O-Desmethyltramadol.

Q6: What is known about the stability of (-)-O-Desmethyltramadol in different formulations?

A9: While the provided research articles do not extensively discuss (-)-O-Desmethyltramadol formulation strategies, some studies investigate the stability of tramadol, its parent compound, in various formulations. For instance, a study assessed the stability of a novel chocolate-based chewable tramadol tablet for pediatric use. []

Q7: Are there specific SHE regulations regarding (-)-O-Desmethyltramadol?

A7: (-)-O-Desmethyltramadol is a metabolite of tramadol and not a separately marketed drug. Therefore, specific SHE regulations would likely fall under those governing tramadol and its metabolites.

Q8: How is (-)-O-Desmethyltramadol metabolized and excreted?

A11: (-)-O-Desmethyltramadol is primarily metabolized via glucuronidation in the liver. [, ] It is then excreted primarily in urine, largely as the glucuronide conjugate. []

Q9: Does the pharmacokinetic profile of (-)-O-Desmethyltramadol differ between sexes?

A12: Yes, studies in rats indicate that female rats exhibit higher plasma concentrations of (-)-O-Desmethyltramadol compared to male rats following oral administration of tramadol. [] This difference might be attributed to variations in metabolic enzyme activity or other physiological factors.

Q10: How does the pharmacokinetic profile of (-)-O-Desmethyltramadol in animals compare to that in humans?

A13: Research suggests that the pharmacokinetics of (-)-O-Desmethyltramadol can vary between species. For instance, while studies show detectable levels of (-)-O-Desmethyltramadol in Greyhounds after oral tramadol administration, the plasma concentrations were lower than anticipated. []

Q11: Does the route of tramadol administration affect the formation and elimination of (-)-O-Desmethyltramadol?

A14: While specific comparisons of different administration routes for (-)-O-Desmethyltramadol formation are limited in the provided research, studies in bald eagles indicate that tramadol administered orally resulted in detectable (-)-O-Desmethyltramadol levels with high bioavailability. []

Q12: Are there any cell-based assays or animal models specifically designed to evaluate the efficacy of (-)-O-Desmethyltramadol?

A12: The provided research articles do not detail cell-based assays or specific animal models focusing solely on (-)-O-Desmethyltramadol efficacy.

Q13: Is there evidence of resistance mechanisms developing to (-)-O-Desmethyltramadol?

A13: The provided research does not discuss resistance mechanisms specific to (-)-O-Desmethyltramadol.

Q14: Have there been any studies investigating targeted delivery strategies for (-)-O-Desmethyltramadol?

A14: The provided research papers do not explore targeted drug delivery approaches for (-)-O-Desmethyltramadol.

Q15: Are there any known biomarkers for monitoring (-)-O-Desmethyltramadol treatment response?

A15: The research articles provided do not mention specific biomarkers for monitoring (-)-O-Desmethyltramadol treatment response.

Q16: What analytical methods are commonly employed for detecting and quantifying (-)-O-Desmethyltramadol?

A16: Several analytical techniques have been employed for the analysis of tramadol and its metabolites, including (-)-O-Desmethyltramadol. These techniques include:

- High-performance liquid chromatography (HPLC) [, , , , , , ]: This method is frequently used to separate and quantify tramadol and its metabolites in various matrices, including plasma, urine, and tissue samples.

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , , ]: This highly sensitive and specific technique allows for the accurate detection and quantification of tramadol and its metabolites even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。